molecular formula C18H17N B184178 1-(9-phenanthryl)pyrrolidine CAS No. 53756-71-1

1-(9-phenanthryl)pyrrolidine

Cat. No.: B184178
CAS No.: 53756-71-1
M. Wt: 247.3 g/mol
InChI Key: BJKJQECURDMJAG-UHFFFAOYSA-N
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Description

1-(9-phenanthryl)pyrrolidine is a compound that features a pyrrolidine ring attached to a phenanthrene moiety Pyrrolidine is a five-membered nitrogen-containing heterocycle, while phenanthrene is a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-phenanthryl)pyrrolidine typically involves the N-arylation of pyrrolidine with a phenanthrene derivative. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts and ligands to facilitate the coupling reaction. The reaction conditions often include the use of bases such as potassium tert-butoxide and solvents like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(9-phenanthryl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenanthrene moiety, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated phenanthrene derivatives with nucleophiles in polar solvents.

Major Products:

    Oxidation: Oxidized phenanthrene derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Substituted phenanthrene derivatives.

Scientific Research Applications

1-(9-phenanthryl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 1-(9-phenanthryl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can act as a nucleophile, while the phenanthrene moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the phenanthrene moiety, commonly used in organic synthesis and medicinal chemistry.

    Phenanthrene: A polycyclic aromatic hydrocarbon with diverse applications in materials science and organic electronics.

    Pyrrolidine-2,5-dione: A derivative with a lactam structure, known for its biological activities.

Uniqueness: 1-(9-phenanthryl)pyrrolidine is unique due to the combination of the pyrrolidine ring and phenanthrene moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

53756-71-1

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

1-phenanthren-9-ylpyrrolidine

InChI

InChI=1S/C18H17N/c1-2-8-15-14(7-1)13-18(19-11-5-6-12-19)17-10-4-3-9-16(15)17/h1-4,7-10,13H,5-6,11-12H2

InChI Key

BJKJQECURDMJAG-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

C1CCN(C1)C2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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